molecular formula C13H19NOSi B8654209 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzonitrile CAS No. 160833-27-2

3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzonitrile

Cat. No.: B8654209
CAS No.: 160833-27-2
M. Wt: 233.38 g/mol
InChI Key: NFYVSBBZWOIZDU-UHFFFAOYSA-N
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Description

3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzonitrile is an organic compound that features a benzonitrile core with a tert-butyl(dimethyl)silyl group attached via an oxygen atom

Properties

CAS No.

160833-27-2

Molecular Formula

C13H19NOSi

Molecular Weight

233.38 g/mol

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxybenzonitrile

InChI

InChI=1S/C13H19NOSi/c1-13(2,3)16(4,5)15-12-8-6-7-11(9-12)10-14/h6-9H,1-5H3

InChI Key

NFYVSBBZWOIZDU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzonitrile typically involves the protection of a hydroxyl group on a benzonitrile derivative using tert-butyl(dimethyl)silyl chloride. The reaction is usually carried out in the presence of a base such as imidazole or pyridine in an aprotic solvent like dimethylformamide (DMF) or dichloromethane. The reaction conditions often include room temperature or slightly elevated temperatures to ensure complete silylation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale silylation reactions using optimized conditions to maximize yield and purity. This might include continuous flow reactors and automated systems to handle the reagents and products efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the nitrile group or other functional groups present in the molecule.

    Substitution: The silyl ether group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzoic acid derivatives, while reduction could produce amines or other reduced forms of the nitrile group.

Scientific Research Applications

3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzonitrile primarily involves its role as a protecting group. The tert-butyl(dimethyl)silyl group stabilizes the hydroxyl group, preventing unwanted reactions during synthetic procedures. The silyl group can be selectively removed under mild acidic or basic conditions, revealing the free hydroxyl group for further reactions .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyldimethylsilanol
  • tert-Butyldimethylsilyl chloride
  • tert-Butyldimethylsilyloxyacetaldehyde

Uniqueness

Compared to similar compounds, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzonitrile offers unique advantages due to its benzonitrile core, which provides additional reactivity and functionalization options. The presence of the nitrile group allows for further chemical modifications, making it a versatile intermediate in organic synthesis .

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